BenchChemオンラインストアへようこそ!

1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine

Medicinal Chemistry Property Prediction Purification

1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine is a fluorinated pyridine derivative with the molecular formula C8H10F2N2 and a molecular weight of 172.18 g/mol. It features a difluoromethyl (–CHF2) substituent at the 6-position of the pyridine ring and a chiral ethanamine side chain at the 3-position, making it a valuable chiral building block for medicinal chemistry.

Molecular Formula C8H10F2N2
Molecular Weight 172.18 g/mol
Cat. No. B13250084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine
Molecular FormulaC8H10F2N2
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCC(C1=CN=C(C=C1)C(F)F)N
InChIInChI=1S/C8H10F2N2/c1-5(11)6-2-3-7(8(9)10)12-4-6/h2-5,8H,11H2,1H3
InChIKeyYYLIMHJJEIPTIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine (CAS 1783383-91-4) for Specialist R&D Applications


1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine is a fluorinated pyridine derivative with the molecular formula C8H10F2N2 and a molecular weight of 172.18 g/mol . It features a difluoromethyl (–CHF2) substituent at the 6-position of the pyridine ring and a chiral ethanamine side chain at the 3-position, making it a valuable chiral building block for medicinal chemistry [1]. The compound is available in racemic form (CAS 1783383-91-4, purity ≥95%) and as the enantiopure (R)-isomer (CAS 1704828-17-0, purity 98%) , enabling stereochemically defined synthesis.

Why 1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine Cannot Be Simply Replaced by In-Class Analogs


Superficially similar pyridine-ethanamine scaffolds differ critically in the presence, position, and nature of the substituent on the pyridine ring. Substituting the 6-difluoromethyl group with a methyl (–CH3), trifluoromethyl (–CF3), or hydrogen results in dramatically altered electronic properties and lipophilicity, which in turn affect molecular recognition, metabolic stability, and downstream biological activity [1]. The difluoromethyl group acts as a hydrogen-bond donor and a lipophilic bioisostere, a dual role that neither –CH3 nor –CF3 can replicate, making generic replacement chemically unsound for applications requiring precise pharmacophore engagement [2].

Quantitative Differentiation Evidence for 1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine


Reduced Basicity vs. Unsubstituted Analog: Impact on Salt Formation and Purification

The 6-difluoromethyl substituent reduces the basicity of the pyridine ring nitrogen compared to the unsubstituted analog. The predicted pKa of 1-(pyridin-3-yl)ethanamine is 8.81±0.29 , while the electron-withdrawing –CHF2 group on the target compound is expected to lower the pKa of the aromatic amine by approximately 0.5–1.0 log units, based on well-established substituent effects in fluorinated pyridines [1]. This altered basicity directly affects the compound's ionization state under physiological and synthetic conditions, influencing both its chromatographic retention time and its ability to form stable salts for purification .

Medicinal Chemistry Property Prediction Purification

Enhanced Lipophilicity vs. Unsubstituted Analog: Implications for Membrane Permeability

The difluoromethyl group significantly increases compound lipophilicity. 4-(Difluoromethyl)pyridine has a measured LogP of 1.14 and LogD₇.₄ of 1.14 . The unsubstituted pyridine has a LogP of ~0.65 [1]. By extrapolation, 1-[6-(difluoromethyl)pyridin-3-yl]ethan-1-amine is expected to exhibit a LogD₇.₄ approximately 0.5–1.0 log units higher than 1-(pyridin-3-yl)ethanamine (predicted LogP ~0.8 [2]). This increased lipophilicity correlates with improved passive membrane permeability, a critical factor for intracellular target engagement in cell-based assays [3].

Drug Design Lipophilicity ADME

Metabolic Stability Advantage of the CHF2 Group Over CH3: A Class-Level Property

The difluoromethyl group is a well-established metabolic blocking group. Replacing a methyl (–CH3) with –CHF2 at the 6-position of the pyridine ring has been shown, in analogous systems, to reduce CYP450-mediated oxidation at the benzylic position by a factor of 2–5×, leading to longer in vitro half-lives in liver microsome assays [1]. While direct metabolic stability data for 1-[6-(difluoromethyl)pyridin-3-yl]ethan-1-amine are not publicly available, the class-level behavior of 6-difluoromethylpyridines provides a strong inference that the compound will exhibit greater oxidative metabolic stability than its 6-methyl analog 1-(6-methylpyridin-3-yl)ethanamine [2].

Metabolism Fluorine Chemistry Drug Discovery

Chiral Purity Differentiation: (R)-Enantiomer Enables Stereospecific Synthesis

The (R)-enantiomer of 1-[6-(difluoromethyl)pyridin-3-yl]ethan-1-amine is available at 98% purity (CAS 1704828-17-0) . This contrasts with the racemic mixture (95% purity, CAS 1783383-91-4) . In the synthesis of potent ATX inhibitor BDBM579853, which incorporates the (R)-configured 1-[6-(difluoromethyl)pyridin-3-yl]ethoxy fragment, the resulting compound achieved an IC50 of 2.90 nM [1]. Use of the enantiopure building block ensures that the desired stereochemistry is installed without the need for chiral separation of late-stage intermediates, thereby improving synthetic efficiency and reducing waste .

Chiral Synthesis Enantioselectivity Building Block

Differentiation from the Methanamine Homolog: Superior Side-Chain Flexibility for Derivatization

The ethanamine side chain of the target compound provides an additional rotatable bond and a chiral center compared to the methanamine homolog [6-(difluoromethyl)pyridin-3-yl]methanamine (CAS 1211534-72-3) [1]. This structural difference translates into a higher number of potential stereoisomers and greater conformational flexibility, which is valuable for exploring SAR around targets that require a specific spatial orientation of the amine group. In contrast, the methanamine analog is achiral and offers fewer degrees of freedom for optimizing ligand–protein interactions .

Medicinal Chemistry Structure–Activity Relationship Derivatization

Optimal Application Scenarios for 1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine in R&D and Industrial Settings


Synthesis of Chiral ATX (Autotaxin) Inhibitors

The (R)-enantiomer of this compound serves as a direct precursor to the (R)-1-[6-(difluoromethyl)pyridin-3-yl]ethoxy fragment found in ATX inhibitors with IC50 values as low as 2.90 nM [1]. Procuring the enantiopure building block allows medicinal chemists to avoid chiral resolution of advanced intermediates, streamlining the synthesis of clinical candidates targeting the ATX–LPA signaling axis in fibrotic diseases [1].

Construction of PI3K/mTOR Kinase Inhibitor Libraries

Patents from Piqur Therapeutics (EP3218358B1) describe extensive use of difluoromethyl-aminopyridine scaffolds for PI3K, mTOR, and PIKK kinase inhibitors [2]. The target compound’s combination of an ethanamine side chain and a 6-difluoromethyl group makes it a privileged intermediate for generating focused libraries of these kinase inhibitors, where both the amine and the CHF2 group contribute to binding affinity and selectivity [2].

Metabolic Stability Optimization of Lead Compounds

For lead series in which the 6-position of a pyridine ring is a known site of oxidative metabolism, incorporating the difluoromethyl group on the ethanamine scaffold can reduce CYP-mediated oxidation by an estimated 2–5× based on class-level evidence [3]. This makes the compound a strategic building block for medicinal chemistry campaigns aiming to improve the pharmacokinetic profile of pyridine-containing drug candidates [3].

Structure–Activity Relationship (SAR) Exploration Around the Pyridine 6-Position

The compound allows direct comparison with its 6-methyl, 6-trifluoromethyl, and 6-hydrogen analogs in competitive SAR studies. Its unique –CHF2 group provides a hydrogen-bond donor capability absent in –CF3 and –CH3, enabling exploration of specific polar interactions with target proteins that cannot be probed with other substituents [2].

Quote Request

Request a Quote for 1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.